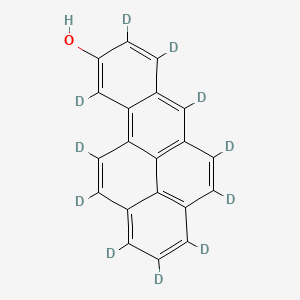

9-Hydroxy Benzopyrene-d11

Description

Contextualization within the Metabolism of Benzo[a]pyrene (B130552)

Benzo[a]pyrene, a ubiquitous environmental pollutant resulting from the incomplete combustion of organic materials, requires metabolic activation to exert its carcinogenic effects. wikipedia.org This process is primarily carried out by cytochrome P450 enzymes, which convert benzo[a]pyrene into various metabolites, including epoxides, phenols, and dihydrodiols. oup.commdpi.com

One of the phenolic metabolites formed is 9-hydroxybenzo[a]pyrene. oup.com Its formation can occur through the rearrangement of benzo[a]pyrene-9,10-epoxide. nih.gov Research has shown that 9-hydroxybenzo[a]pyrene can be further metabolized, potentially leading to the formation of reactive intermediates that can bind to DNA. nih.govnih.gov The study of these metabolic pathways is crucial for understanding the mechanisms of benzo[a]pyrene-induced carcinogenesis.

Significance of Deuterated Analogs in Chemical and Biological Research

Deuterated analogs, such as 9-hydroxybenzopyrene-d11, are stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612). aanda.org This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the key to their utility in analytical chemistry, particularly in mass spectrometry (MS). scioninstruments.com

The use of deuterated internal standards in MS-based analytical methods offers several advantages:

Improved Accuracy and Precision: Since the deuterated standard behaves almost identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, it can effectively compensate for any losses or variations that may occur during these steps. scioninstruments.comnih.gov

Correction for Matrix Effects: Complex biological and environmental samples often contain substances that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. scioninstruments.com Because the deuterated standard is affected by the matrix in the same way as the native compound, it allows for accurate correction of these effects. scioninstruments.com

Enhanced Sensitivity: Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is a highly sensitive technique for detecting and quantifying analytes at very low concentrations. isotope.com

The heavier mass of deuterium also shifts the vibrational frequencies of the C-D bonds compared to C-H bonds, a property that can be exploited in infrared spectroscopy to study the structure and behavior of these molecules. aanda.org

Role as a Reference Standard in Analytical Methodologies

9-Hydroxybenzopyrene-d11 serves as a crucial reference standard in a variety of analytical methods designed to detect and quantify 9-hydroxybenzo[a]pyrene in different matrices. axios-research.com Reference standards are highly purified compounds used to calibrate analytical instruments and validate analytical methods, ensuring the reliability and comparability of results. abcr.comsigmaaldrich.com

In the context of PAH research, 9-hydroxybenzopyrene-d11 is used as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). researchgate.netresearchgate.netgcms.cz By adding a known amount of the deuterated standard to a sample, scientists can accurately determine the concentration of the naturally occurring 9-hydroxybenzo[a]pyrene. This is essential for studies investigating human exposure to benzo[a]pyrene, for monitoring environmental contamination, and for research into the metabolic pathways of this carcinogen. nih.govmdpi.com

Physicochemical Properties of 9-Hydroxybenzopyrene and its Deuterated Analog

| Property | 9-Hydroxybenzo[a]pyrene | 9-Hydroxybenzopyrene-d11 |

| Molecular Formula | C₂₀H₁₂O | C₂₀HOD₁₁ |

| Molecular Weight | 268.31 g/mol | 279.38 g/mol axios-research.com |

| CAS Number | 17573-21-6 chemicalbook.com | 1246818-35-8 axios-research.com |

| Appearance | Yellow needles | Not specified |

| Melting Point | 196°C chemicalbook.com | Not specified |

Key Research Findings Involving 9-Hydroxybenzopyrene

| Research Area | Key Findings |

| Metabolism | 9-Hydroxybenzo[a]pyrene is a significant metabolite of benzo[a]pyrene formed by cytochrome P450 enzymes. oup.com It can arise from the non-enzymatic rearrangement of benzo[a]pyrene-9,10-oxide. nih.gov |

| Further Metabolism and DNA Binding | 9-Hydroxybenzo[a]pyrene can be further metabolized to reactive intermediates, such as 9-hydroxybenzo[a]pyrene-4,5-oxide, which can bind to DNA. nih.gov |

| Mutagenicity | Studies have shown that 9-hydroxybenzo[a]pyrene is more effective as a pre-mutagen than benzo[a]pyrene itself in certain test systems. nih.gov |

| Analytical Detection | HPLC with fluorescence detection and GC-MS are common methods for the separation and quantification of 9-hydroxybenzo[a]pyrene and other metabolites. researchgate.netgcms.czunam.mx |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H12O |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol |

InChI |

InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |

InChI Key |

OBBBXCAFTKLFGZ-LFFOKYCESA-N |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C5C(=C(C(=C(C5=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Hydroxy Benzopyrene D11

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into polycyclic aromatic hydrocarbons (PAHs) and their derivatives is accomplished through several established hydrogen-deuterium (H/D) exchange methodologies. These reactions hinge on activating the C-H bonds of the aromatic system to facilitate the substitution with deuterium from a donor source, such as deuterium oxide (D₂O) or deuterated solvents. resolvemass.caresearchgate.net

Common strategies include:

Acid-Catalyzed Exchange : Strong acids or superelectrophilic catalysts like arenium ions can promote H/D exchange by protonating (or deuterating) the aromatic ring, making the ring hydrogens more susceptible to exchange with a deuterium source like C₆D₆. researchgate.netresearchgate.net

Base-Catalyzed Exchange : In the presence of a strong base, aromatic protons can be abstracted. The resulting carbanion is then quenched with a deuterium source in a deprotonation/reprotonation mechanism. acs.org

Metal-Catalyzed Exchange : Transition metals such as platinum, palladium, or molybdenum chloride can act as catalysts, facilitating the H/D exchange between the aromatic compound and a deuterium source. resolvemass.caresearchgate.netgoogle.com

High-Temperature Methods : Using near- or supercritical deuterium oxide (D₂O) as both a deuterium source and a solvent can effectively promote H/D exchange for a wide range of organic compounds, including those with high pKa values. researchgate.net

Achieving the complete or near-complete deuteration (perdeuteration) of hydroxylated PAHs to produce compounds like 9-Hydroxy Benzopyrene-d11 requires robust and efficient methods. Studies have successfully prepared 9-hydroxy-benzoanthracene-D11 and 3-hydroxy-benzo[a]pyrene-D11 by the perdeuteration of the unlabeled parent compounds. preprints.orgmdpi.comresearchgate.net These syntheses often require multiple reaction cycles to achieve a high degree of deuterium incorporation, typically exceeding 98%. preprints.orgmdpi.comresearchgate.netresearchgate.net

A particularly effective method for the perdeuteration of PAHs involves microwave-assisted synthesis. This technique utilizes a combination of a base, such as potassium tert-butoxide (t-BuOK), in a deuterated solvent like dimethylformamide-d7 (DMF-d7). acs.orgnih.gov Microwave irradiation rapidly heats the mixture, affording nearly complete H/D exchange in significantly reduced reaction times—often within an hour. acs.orgnih.gov This method has been shown to deliver deuterium incorporation levels comparable to commercially available standards. acs.org Another powerful approach employs arenium acid catalysts in conjunction with an inexpensive deuterium source like deuterated benzene (B151609) (C₆D₆), which has proven effective for a range of PAHs. researchgate.netresearchgate.net

Table 1: Comparison of Perdeuteration Techniques for PAHs and Analogs

| Method | Catalyst / Reagents | Deuterium Source | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Microwave-Assisted | Potassium tert-butoxide (t-BuOK) | Dimethylformamide-d7 (DMF-d7) | 170 °C, 1 hour | Rapid reaction, high deuterium incorporation (>98%) | acs.orgnih.gov |

| Arenium Acid Catalysis | [mesitylene-H]+ | Benzene-d6 (C₆D₆) | Ambient temperature | Uses inexpensive deuterium source, high yields | researchgate.netresearchgate.net |

| Metal Catalysis | MoCl₅, WCl₆, etc. | Benzene-d6 (C₆D₆) | Room temperature, 24h | Efficient for various aromatic compounds | researchgate.net |

| High-Temperature Water | Sodium deuteroxide (NaOD) | Deuterium oxide (D₂O) | 400 °C, >10 min | Environmentally benign solvent, effective for weak acids | researchgate.net |

Control of Isotopic Purity in Synthetic Processes

The utility of a deuterated compound as an internal standard is fundamentally dependent on its isotopic purity—the percentage of molecules that contain the desired number of deuterium atoms. researchgate.net Achieving high isotopic purity requires careful control over the synthetic process to maximize deuterium incorporation and prevent isotopic dilution. For instance, syntheses of related deuterated hydroxy-PAHs report that two reaction cycles were sufficient to drive the deuteration level above 98%. preprints.orgmdpi.com

Controlling isotopic purity involves:

Optimizing Reaction Conditions : Adjusting factors such as reaction time, temperature, and the number of exchange cycles is crucial for maximizing the extent of deuteration.

Preventing Isotopic Dilution : In some synthetic routes, byproducts containing hydrogen can exchange with the deuterated reagent, leading to an erosion of isotopic purity in the final product. nih.gov Careful selection of reagents and reaction pathways can mitigate this issue.

The assessment of isotopic purity is a critical step in quality control. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. It can distinguish between the different isotopologs (molecules that differ only in their isotopic composition) of a compound, allowing for an accurate calculation of the deuterium incorporation percentage based on the relative abundance of the ion signals. researchgate.net

Table 2: Methods for Assessing Isotopic Purity

| Technique | Principle | Advantages | Reference(s) |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio with high accuracy, resolving ions of different isotopic compositions (e.g., D10 vs. D11). | Rapid, highly sensitive, low sample consumption, provides direct measurement of isotopolog distribution. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Quantitative NMR (qNMR) can be used, but it relies on the absence of interfering signals and can be less direct than HRMS. | Provides structural information simultaneously. | researchgate.net |

Spectroscopic Characterization of Deuterated Products

Once synthesized, the identity and structural integrity of this compound must be confirmed using a suite of spectroscopic techniques. These methods verify the correct molecular structure and confirm the successful incorporation of deuterium atoms.

Mass Spectrometry (MS) : This is the primary technique for confirming the molecular weight of the deuterated compound. The molecular ion peak for this compound (C₂₀HOD₁₁) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 279.38, which is 11 mass units higher than its non-deuterated analog. axios-research.com High-resolution MS provides an exact mass measurement that can confirm the elemental formula. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to verify the absence of hydrogen atoms at the deuterated positions. For this compound, the signals corresponding to the 11 aromatic protons of the benzopyrene core would be absent, leaving only the signal for the single hydroxyl proton. Furthermore, ¹³C NMR spectra exhibit characteristic isotope shifts and changes in coupling patterns for carbons bonded to deuterium, providing definitive evidence of deuteration at specific sites. cdnsciencepub.com

Vibrational Spectroscopy (IR and Raman) : The replacement of hydrogen with deuterium significantly alters the vibrational modes of the molecule. Infrared (IR) and Raman spectra of the deuterated product would show the disappearance of C-H stretching and bending frequencies and the appearance of new bands at lower frequencies corresponding to C-D vibrations. nasa.govsfasu.edu

Fluorescence Spectroscopy : The core aromatic structure of benzopyrene is highly fluorescent. While deuteration has a minor effect on the electronic properties, fluorescence spectroscopy can be used to confirm the integrity of the pyrene (B120774) chromophore and is a key part of the detection method when the compound is used as an internal standard. rsc.orgacs.orgacs.org

Table 3: Spectroscopic Characterization of this compound

| Technique | Expected Observation | Purpose | Reference(s) |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 279.38. | Confirms molecular weight and degree of deuteration. | axios-research.comresearchgate.net |

| ¹H NMR | Absence of 11 aromatic proton signals. | Confirms replacement of H with D. | cdnsciencepub.com |

| ¹³C NMR | Isotope shifts and C-D coupling observed for deuterated carbon positions. | Confirms location of deuterium atoms. | cdnsciencepub.com |

| IR / Raman | Appearance of C-D vibrational bands at lower frequencies; absence of corresponding C-H bands. | Confirms H/D exchange and provides structural fingerprint. | nasa.govsfasu.edu |

| Fluorescence | Emission spectrum characteristic of the benzopyrene chromophore. | Confirms integrity of the core aromatic structure. | acs.orgacs.org |

Metabolic Investigations of 9 Hydroxybenzo a Pyrene and Its Mechanistic Implications

Formation Pathways of 9-Hydroxybenzo[a]pyrene as a Metabolite

Enzymatic Hydroxylation of Benzo[a]pyrene (B130552) by Microsomal Systems

The initial step in the metabolic activation of benzo[a]pyrene is its enzymatic hydroxylation, a reaction catalyzed by microsomal enzyme systems, particularly the cytochrome P-450-dependent mixed-function oxidases. aacrjournals.orgnoaa.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary site for this biotransformation. aacrjournals.orgnih.gov Studies using rat liver microsomes have demonstrated that the metabolism of B[a]P yields a variety of products, including phenols, quinones, and dihydrodiols. aacrjournals.orgscispace.com Among the phenolic metabolites, 9-hydroxybenzo[a]pyrene is a significant product. aacrjournals.orgresearchgate.net

The table below summarizes the key metabolites identified from the incubation of benzo[a]pyrene with rat liver microsomes.

| Metabolite Class | Specific Metabolites Identified | Reference |

| Dihydrodiols | 7,8-dihydro-7,8-dihydroxy-BP, 4,5-dihydro-4,5-dihydroxy-BP, 9,10-dihydro-9,10-dihydroxy-BP | aacrjournals.org |

| Phenols | 3-hydroxy-BP, 9-hydroxy-BP | aacrjournals.org |

| Quinones | BP-1,6-quinone, BP-3,6-quinone | aacrjournals.org |

Role of Aryl Hydrocarbon Hydroxylase in 9-Hydroxybenzo[a]pyrene Generation

Aryl hydrocarbon hydroxylase (AHH) is a key enzyme system, part of the cytochrome P450 family, directly responsible for the hydroxylation of aromatic hydrocarbons like benzo[a]pyrene. nih.gov The activity of AHH is crucial in the formation of 9-hydroxybenzo[a]pyrene. nih.gov This enzyme system catalyzes the conversion of B[a]P to various phenolic derivatives, with 9-OH-B[a]P being a prominent product. researchgate.net The induction of AHH activity, for example by exposure to other polycyclic aromatic hydrocarbons, can lead to an increased rate of B[a]P metabolism and consequently, a higher production of its hydroxylated metabolites. nih.gov

Research has shown a direct correlation between the level of AHH activity in cells and their susceptibility to the cytotoxic effects of benzo[a]pyrene, indicating that the enzymatic conversion to hydroxylated metabolites is a critical step in its toxicity. nih.gov Specifically, studies utilizing different cytochrome P450 enzymes have highlighted the roles of CYP1A1, CYP1B1, and CYP2C19 in the formation of 9-OH-B[a]P. nih.gov In human liver, CYP2C19, CYP3A4, and CYP1A1 are the major enzymes contributing to the formation of this metabolite. nih.gov

The following table details the contribution of different human CYP enzymes to the formation of 9-OH-B[a]P in the liver.

| CYP Enzyme | Contribution to 9-OH-B[a]P Formation | Reference |

| CYP2C19 | ~35.5% | nih.gov |

| CYP3A4 | ~31.4% | nih.gov |

| CYP1A1 | ~27.4% | nih.gov |

| CYP3A5 | ~4.7% | nih.gov |

| CYP1B1 | ~1% | nih.gov |

Further Biotransformation of 9-Hydroxybenzo[a]pyrene

Oxidation to Reactive Electrophilic Intermediates

Following its formation, 9-hydroxybenzo[a]pyrene can undergo further metabolic activation. This subsequent biotransformation step involves the oxidation of the phenol (B47542) group, leading to the formation of reactive electrophilic intermediates. nih.gov This oxidation is also catalyzed by the microsomal enzyme system, aryl hydrocarbon hydroxylase. nih.gov The resulting intermediates are highly reactive and capable of covalently binding to cellular macromolecules, including DNA. nih.gov This secondary metabolic activation is a critical component of the carcinogenic pathway of benzo[a]pyrene.

DNA-Binding Product Formation from 9-Hydroxybenzo[a]pyrene

The reactive electrophilic intermediates generated from the oxidation of 9-hydroxybenzo[a]pyrene are capable of forming covalent adducts with DNA. nih.gov This DNA binding is a crucial event in the initiation of chemical carcinogenesis. The formation of these DNA adducts from 9-OH-B[a]P has been demonstrated in microsomal systems. nih.gov Studies have shown that the binding of B[a]P metabolites to DNA is catalyzed by aryl hydrocarbon hydroxylase and that this binding can be inhibited by substances like glutathione (B108866), which can conjugate with the reactive intermediates. nih.gov

Factors Modulating DNA Adduct Formation, including Glutathione Influence

The formation of covalent DNA adducts by reactive metabolites of xenobiotics is a critical initiating event in chemical carcinogenesis. For 9-hydroxybenzo[a]pyrene (9-OH-B[a]P), the extent of DNA adduction is not solely dependent on its initial formation but is significantly influenced by a complex interplay of cellular detoxification mechanisms. Key among these is the glutathione (GSH) conjugation pathway, mediated by glutathione S-transferases (GSTs).

Glutathione and GSTs play a pivotal role in the detoxification of numerous carcinogens, including metabolites of benzo[a]pyrene (B[a]P). researchgate.net GSTs catalyze the conjugation of the electrophilic metabolites with the endogenous antioxidant GSH, rendering them more water-soluble and facilitating their excretion. This process effectively neutralizes their reactivity towards cellular macromolecules like DNA. researchgate.netacs.org Specifically for B[a]P, GSTs are known to promote the conjugation of its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), with GSH, thereby inhibiting the formation of BPDE-DNA adducts. semanticscholar.org Studies have shown that overexpression of certain GST isoenzymes, such as GSTA1-1, GSTM1-1, and GSTP1-1, can significantly reduce the level of DNA adducts formed by BPDE. acs.orgnih.gov For instance, V79 cells engineered to express human GSTA1-1 showed a more than six-fold inhibition in the formation of DNA adducts from a related diol epoxide. nih.gov

Conversely, inhibition of detoxification pathways can enhance DNA adduct formation. Co-administration of pentachlorophenol (B1679276) (PCP) with 9-OH-B[a]P in female mice resulted in a 1.5- to 1.7-fold increase in hepatic DNA adduct levels. nih.gov This effect is attributed to PCP's ability to inhibit microsomal epoxide hydrolase (mEH) and GST activities, thereby impairing the detoxification of the reactive 9-OH-B[a]P-4,5-epoxide. nih.gov

Furthermore, the induction of detoxification enzymes can be a protective mechanism. The natural compound silymarin (B1681676) has been shown to reduce BPDE-DNA adduct formation in HepG2 cells by modulating the expression and activity of detoxification enzymes, including GSTs. semanticscholar.org This modulation is mediated through the activation of transcription factors such as Nrf2 and PXR, which regulate the expression of genes involved in xenobiotic metabolism. semanticscholar.org

The table below summarizes the influence of various factors on the formation of DNA adducts by B[a]P metabolites.

| Modulating Factor | Effect on DNA Adduct Formation | Mechanism |

| Glutathione S-Transferases (GSTs) | Inhibition | Catalyze the conjugation of reactive epoxides with GSH, leading to detoxification and excretion. researchgate.netsemanticscholar.org |

| Pentachlorophenol (PCP) | Enhancement | Inhibits key detoxification enzymes like microsomal epoxide hydrolase (mEH) and GSTs. nih.gov |

| Silymarin | Inhibition | Induces detoxification enzymes, including GSTs, through the Nrf2 and PXR signaling pathways. semanticscholar.org |

| Isothiocyanates (e.g., BITC, PEITC) | Inhibition | Inhibit the metabolic activation of B[a]P and the formation of BPDE-DNA adducts. oup.com |

Glucuronidation Pathways of 9-Hydroxybenzo[a]pyrene

Glucuronidation represents a major Phase II detoxification pathway for a wide array of xenobiotics and endogenous compounds, including the phenolic metabolites of B[a]P. This process involves the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.com The resulting glucuronide conjugates are more water-soluble and readily excreted from the body.

Several UGT isoforms have been identified as being active in the glucuronidation of 9-OH-B[a]P. oup.comacs.org Studies utilizing recombinant human UGT enzymes have demonstrated that UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 can all metabolize phenolic derivatives of B[a]P. oup.comacs.orgresearchgate.net In particular, UGT1A10, an extrahepatic enzyme found in tissues of the aerodigestive tract, exhibits substantial glucuronidation activity against 9-OH-B[a]P. researchgate.net In fact, UGT1A10 displays a considerably higher efficiency (Vmax/Km) for 9-OH-B[a]P compared to any other UGT1A family member. researchgate.net

The significance of this pathway is underscored by the observation that in mouse fibroblasts, glucuronidation of B[a]P phenols accounts for approximately 30% of the total water-soluble metabolites produced. nih.gov Furthermore, the metabolism of 9-OH-B[a]P in both 3T3 and RTG2 cell lines has been shown to proceed predominantly through the glucuronide pathway. tandfonline.com

Genetic polymorphisms in UGT genes can influence an individual's capacity to detoxify B[a]P metabolites, potentially affecting their susceptibility to B[a]P-induced cancers. For example, certain allelic variants of the UGT1A7 gene encode enzymes with reduced activity towards B[a]P phenols, including 9-OH-B[a]P. oup.comacs.org Individuals carrying these low-activity genotypes have been found to be at an increased risk for developing smoking-related orolaryngeal cancer. oup.com

The table below details the UGT enzymes involved in the glucuronidation of various B[a]P phenols.

| UGT Isoform | Substrate(s) | Relative Activity/Significance |

| UGT1A1 | 3-OH-B[a]P, 7-OH-B[a]P, 9-OH-B[a]P | Active in glucuronidation. acs.org |

| UGT1A3 | 3-OH-B[a]P | Active in glucuronidation. |

| UGT1A7 | 3-OH-B[a]P, 7-OH-B[a]P, 9-OH-B[a]P | Active, but polymorphic variants show reduced activity. oup.comacs.org |

| UGT1A10 | 3-OH-B[a]P, 7-OH-B[a]P, 9-OH-B[a]P | Exhibits the highest activity among UGT1A family members for these substrates. researchgate.net |

| UGT2B7 | 3-OH-B[a]P | Active in glucuronidation. |

Comparative Analysis of DNA Adduction Potentials among Hydroxybenzo[a]pyrene Isomers

The carcinogenicity of B[a]P is intrinsically linked to the ability of its metabolites to form covalent adducts with DNA. While the diol-epoxide pathway leading to BPDE is considered the major route for B[a]P's carcinogenic activity, other metabolites, including various hydroxybenzo[a]pyrene (OH-B[a]P) isomers, also contribute to its genotoxic profile. researchgate.net These phenolic derivatives can undergo further metabolic activation to form reactive species capable of binding to DNA.

For 9-OH-B[a]P, metabolic activation is thought to proceed via the formation of 9-OH-B[a]P-4,5-oxide. nih.gov This reactive intermediate can then form adducts with DNA. Studies have shown that 9-OH-B[a]P forms at least four distinct adducts with deoxyguanosine (dG) and a single adduct with deoxyadenosine (B7792050) (dA), while no adducts with deoxycytidine (dC) or deoxythymidine (dT) were detected. nih.gov Interestingly, the types and extent of binding to these DNA bases are similar to those reported for the highly carcinogenic BPDE. nih.gov

A direct comparison of the DNA adduct removal rates for different B[a]P metabolite adducts in human fibroblasts revealed no significant difference between the adduct formed by 9-hydroxybenzo[a]pyrene-4,5-epoxide and those formed by the syn- and anti-isomers of BPDE. nih.gov This suggests that once formed, the adduct from 9-OH-B[a]P is not repaired more efficiently than the major adducts from BPDE, highlighting its potential for persistence and mutagenicity. nih.gov

While direct quantitative comparisons of the DNA adduction potentials of all OH-B[a]P isomers are not extensively documented in a single study, the available evidence points to 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) being a significant metabolite in terms of both abundance and its correlation with DNA damage. Urinary 3-OH-B[a]P has been identified as a reliable biomarker for assessing exposure to carcinogenic PAHs and shows a strong correlation with the levels of BPDE-DNA adducts in lung tissue. nih.govresearchgate.net In contrast, while 9-OH-B[a]P is also a major metabolite, its direct correlation with DNA adduct levels in vivo is less consistently reported. uio.no

The toxicokinetics of different B[a]P metabolites also vary. For example, in rats, 3-OH-B[a]P and 4,5-diol-B[a]P were the most abundant metabolites measured, with distinct time courses of excretion. nih.gov Such kinetic differences between isomers likely influence their ultimate DNA adduction potential in target tissues.

The table below provides a comparative overview of the DNA adduction characteristics of 9-OH-B[a]P and other relevant B[a]P metabolites.

| Metabolite | Reactive Intermediate | Primary DNA Adducts | Comparative Notes |

| 9-Hydroxybenzo[a]pyrene (9-OH-B[a]P) | 9-OH-B[a]P-4,5-oxide nih.gov | Deoxyguanosine, Deoxyadenosine nih.gov | Adduct profile similar to BPDE; repair rate comparable to BPDE adducts. nih.govnih.gov |

| 3-Hydroxybenzo[a]pyrene (3-OH-B[a]P) | Not specified in sources | Not specified in sources | A major metabolite; its urinary levels correlate strongly with lung BPDE-DNA adducts. nih.govresearchgate.net |

| Benzo[a]pyrene-7,8-diol | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) researchgate.net | Deoxyguanosine researchgate.net | Considered the ultimate carcinogenic metabolite of B[a]P. researchgate.net |

Analytical Applications of 9 Hydroxy Benzopyrene D11 As an Internal Standard

Quantitative Analysis of Hydroxylated Polycyclic Aromatic Hydrocarbons in Biological Samples

The quantitative analysis of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) in biological samples, particularly urine, is a cornerstone of human biomonitoring for PAH exposure. researchgate.net The use of isotope-labeled internal standards, such as 9-Hydroxy Benzopyrene-d11, is fundamental to achieving the necessary accuracy and precision in these analyses. nih.govresearchgate.net These standards are chemically identical to their native counterparts, ensuring they behave similarly during sample preparation and analysis, but are distinguishable by mass spectrometry. This allows for the correction of analyte losses that may occur during extraction, concentration, and derivatization steps.

In practice, a known amount of the deuterated standard is added to the biological sample at the beginning of the analytical workflow. researchgate.net The ratio of the native analyte to the internal standard is then measured by mass spectrometry. This isotope dilution technique effectively compensates for variations in sample matrix effects and instrument response, leading to highly reliable quantitative results. nih.gov For instance, methods have been developed for the quantification of a range of OH-PAHs in urine, including metabolites of naphthalene, fluorene, phenanthrene, and pyrene (B120774), utilizing stable isotope-labeled internal standards to ensure accuracy. acs.org

The following table provides an overview of common OH-PAH biomarkers measured in biological samples where an internal standard like this compound would be employed.

| Analyte | Parent PAH | Biological Matrix |

| 1-Hydroxynaphthalene | Naphthalene | Urine |

| 2-Hydroxynaphthalene | Naphthalene | Urine |

| 2-Hydroxyfluorene | Fluorene | Urine |

| 3-Hydroxyfluorene | Fluorene | Urine |

| 9-Hydroxyfluorene | Fluorene | Urine |

| 1-Hydroxyphenanthrene | Phenanthrene | Urine |

| 2-Hydroxyphenanthrene | Phenanthrene | Urine |

| 3-Hydroxyphenanthrene | Phenanthrene | Urine |

| 4-Hydroxyphenanthrene | Phenanthrene | Urine |

| 1-Hydroxypyrene | Pyrene | Urine |

| 3-Hydroxybenzo[a]pyrene | Benzo[a]pyrene (B130552) | Urine |

Development and Validation of High-Throughput Analytical Methods

The need to analyze a large number of samples in epidemiological and occupational health studies has driven the development of high-throughput analytical methods. nih.govresearchgate.netmdpi.com These methods aim to increase sample throughput without compromising analytical quality. The use of this compound and other isotope-labeled internal standards is integral to the development and validation of these high-throughput approaches. nih.govmdpi.com

Automation is a key feature of high-throughput analysis, often involving robotic systems for sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net By incorporating internal standards like this compound from the outset, any variability introduced by the automated procedures can be effectively normalized. nih.gov Method validation for these high-throughput techniques involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com The consistent recovery of the internal standard across a wide range of concentrations is a critical validation point.

Occupational exposure to PAHs is a significant health concern in various industries, including coke production, aluminum smelting, and firefighting. researchgate.netnih.gov Biomonitoring of OH-PAHs in urine is a widely accepted method for assessing workers' exposure. researchgate.net High-throughput methods utilizing internal standards such as this compound are particularly valuable in this context, enabling the routine analysis of large numbers of samples from the workforce. nih.govmdpi.com

For example, studies have been conducted to evaluate PAH exposure in precarious workers, such as brickmakers and miners, by analyzing a panel of OH-PAHs in their urine. nih.gov The accuracy of the exposure assessment in such studies relies heavily on the use of isotope-labeled internal standards to account for matrix effects and ensure the comparability of results across different individuals and exposure scenarios. In a study developing a high-throughput method for selected urinary OH-PAHs, specific isotope-labeled internal standards, including 3-hydroxy-benzoanthracene-D11 and 9-hydroxybenzo-anthracene-D11, were used to ensure quantitative accuracy. mdpi.compreprints.org

Chromatographic Separation Techniques Employing this compound

Chromatographic techniques coupled with mass spectrometry are the methods of choice for the analysis of OH-PAHs. This compound is employed as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods.

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of OH-PAHs, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. researchgate.netd-nb.info Silylation, for instance, is a common derivatization technique where the hydroxyl group of the OH-PAH is converted to a trimethylsilyl (B98337) ether. researchgate.net

This compound, as an internal standard, undergoes the same derivatization process as the target analytes. gcms.cz This is crucial because it allows for the correction of any inconsistencies or incomplete reactions during derivatization. In a GC-MS analysis, the deuterated standard will co-elute with or elute very close to its non-deuterated counterpart, but it will be detected at a different mass-to-charge ratio, enabling accurate quantification through isotope dilution. researchgate.netnih.gov Methods using GC-MS with isotope dilution have been successfully applied to measure a wide range of OH-PAH metabolites in urine for biomonitoring purposes. nih.govresearchgate.net

The following table shows typical performance data for a GC-MS method for OH-PAH analysis.

| Parameter | Performance |

| Linearity (r²) | >0.99 |

| Method Detection Limits (MDL) | 2 - 43.5 ng/L |

| Recoveries | 41 - 70% |

| Precision (RSD) | <15% |

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a highly sensitive and specific method for the analysis of OH-PAHs without the need for derivatization. nih.govnih.gov This simplifies sample preparation and reduces the potential for analytical errors.

In HPLC-MS/MS methods, this compound is added to the sample prior to extraction and analysis. It co-elutes with the native 9-hydroxy benzopyrene and is detected simultaneously by the mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This approach has been used to develop robust and sensitive methods for the simultaneous determination of multiple OH-PAHs in human urine. nih.govacs.org For instance, a method for the simultaneous analysis of 12 OH-PAHs reported limits of detection in the range of 0.01-0.34 ng/mL. nih.gov

Advanced Sample Preparation Strategies in Conjunction with this compound

The complex nature of biological matrices necessitates effective sample preparation to isolate the target OH-PAHs and remove potential interferences. The use of this compound as an internal standard is compatible with various advanced sample preparation techniques.

Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of OH-PAHs from urine. researchgate.net It involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. The inclusion of this compound at the start of the SPE procedure allows for the correction of any analyte loss during the extraction and elution steps.

A miniaturized version of SPE, known as solid-phase microextraction (SPME), has gained popularity for its speed, reduced solvent consumption, and potential for automation. nih.govmdpi.compreprints.org In SPME, a coated fiber is exposed to the sample, and the analytes partition onto the fiber coating. This technique has been successfully coupled with GC-MS for the high-throughput analysis of OH-PAHs in urine, with isotope-labeled internal standards like this compound ensuring the accuracy of the results. nih.govmdpi.compreprints.org

Liquid-liquid extraction (LLE) is another common sample preparation technique that can be automated for high-throughput applications. researchgate.net As with SPE and SPME, the addition of this compound to the sample prior to LLE compensates for variations in extraction efficiency and ensures reliable quantification.

Solid-Phase Microextraction (SPME) Derivatization Techniques

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, and concentration into a single step. preprints.orgmdpi.com In the context of analyzing hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) like 9-Hydroxy Benzopyrene, SPME is often coupled with gas chromatography-mass spectrometry (GC-MS). The technique simplifies sample handling, enables automation, and is considered a green analytical chemistry method. preprints.orgmdpi.commdpi.com

A novel, high-throughput method utilizes an automated SPME platform for the analysis of OH-PAHs in urine. researchgate.netresearchgate.net The process involves direct immersion (DI) of a polyacrylate (PA) fiber into a diluted urine sample. preprints.org This is performed with temperature-controlled agitation to achieve efficient extraction of the analytes onto the fiber coating. preprints.org This miniaturized sampling technique is particularly effective for compounds with low Henry's Law constants, making it suitable for many OH-PAHs. mdpi.com The nature of the capillary coating is a critical factor in achieving satisfactory extraction efficiencies, as the sorption and desorption processes depend on the analyte's affinity for the coating. mdpi.com Following extraction, the fiber is transferred for derivatization and subsequent GC-MS analysis. preprints.org

Role of Derivatizing Agents in Analytical Methodologies

Derivatization is a crucial step in the analysis of many OH-PAHs by GC-MS. These compounds are often not volatile enough for gas chromatography and may degrade at high temperatures. Derivatizing agents are used to convert the hydroxyl groups into more stable, volatile, and thermally stable derivatives. preprints.orgmdpi.com

In a prominent automated SPME-GC-MS/MS method for OH-PAHs, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used as the derivatizing agent. preprints.orgresearchgate.netresearchgate.net This agent reacts with the hydroxyl group of compounds like 9-Hydroxy Benzopyrene to form tert-butyldimethylsilyl (TBDMS) ethers. mdpi.com These TBDMS derivatives are not only thermally stable but also produce characteristic and favorable fragmentation patterns upon electron impact ionization in the mass spectrometer, which enhances selectivity and sensitivity. preprints.orgmdpi.com

While MTBSTFA is common in GC-based methods, other agents are used for different analytical platforms. For instance, in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), dansyl chloride has been employed to derivatize 3-Hydroxybenzo[a]pyrene. rsc.org This derivatization introduces a dansyl group, which significantly improves the ionization efficiency in the electrospray ionization (ESI) source, thereby enhancing detection sensitivity. rsc.org

Evaluation of Analytical Performance Metrics

The use of this compound as an internal standard is fundamental to achieving high-quality, reliable data in quantitative assays. Its inclusion allows for the precise evaluation of key analytical performance metrics.

Assessment of Detection Limits, Accuracy, and Precision

The performance of analytical methods for OH-PAHs is rigorously validated to determine their sensitivity and accuracy. The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

In a high-throughput SPME-GC-MS/MS method, the use of specific isotope-labeled internal standards, including deuterated analogs for various OH-PAHs, provides high quantitative accuracy. mdpi.comresearchgate.net For a suite of seven OH-PAHs analyzed using this method, detection limits ranged from 0.25 to 4.52 ng/L. mdpi.comresearchgate.net The accuracy of the method, determined by analyzing spiked urine samples, was found to be between 92.3% and 117%, with a relative standard deviation (RSD) of less than 15%. researchgate.net Another study using LC-MS/MS for the analysis of 3-Hydroxybenzo[a]pyrene with 3-Hydroxybenzo[a]pyrene-d11 as an internal standard reported an LOD of 0.1 pg/mL and an LOQ of 0.25 pg/mL, with accuracy ranging from 87.7% to 107.5%. rsc.org

The table below summarizes the performance metrics from a validated SPME-GC-MS/MS method for several OH-PAHs, demonstrating the typical performance achieved when using deuterated internal standards like this compound.

Table 1: Analytical Performance Metrics for OH-PAH Analysis

| Analyte | LOD (ng/L) | LOQ (ng/L) | Accuracy (%) |

|---|---|---|---|

| 1-OH-Naphthalene | 4.52 | 15.0 | 92.3 - 117 |

| 2-OH-Naphthalene | 4.01 | 13.3 | 92.3 - 117 |

| 9-OH-Phenanthrene | 0.44 | 1.46 | 92.3 - 117 |

| 1-OH-Pyrene | 0.25 | 0.83 | 92.3 - 117 |

| 3-OH-Benzo[a]anthracene | 0.35 | 1.16 | 92.3 - 117 |

| 9-OH-Benzo[a]anthracene | 0.31 | 1.03 | 92.3 - 117 |

| 3-OH-Benzo[a]pyrene | 0.48 | 1.59 | 92.3 - 117 |

Data sourced from a high-throughput SPME-GC-MS/MS method. Accuracy was evaluated in human urine. mdpi.comresearchgate.net

Repeatability and Reproducibility in Quantitative Assays

Repeatability (intra-day precision) and reproducibility (inter-day precision) are critical measures of a method's reliability. They assess the variation in results when the same sample is analyzed multiple times under the same conditions (repeatability) or over different days (reproducibility). The use of an internal standard like this compound is essential for minimizing these variations.

For the automated SPME-GC-MS/MS method, the precision was excellent. mdpi.com The intra-session repeatability, expressed as the coefficient of variation (CV%), ranged from 2.5% to 3.0%. mdpi.com The inter-session repeatability was similarly robust, with CVs between 2.4% and 3.9%. mdpi.com Another study focused on 3-Hydroxybenzo[a]pyrene analysis using LC-MS/MS with 3-Hydroxybenzo[a]pyrene-d11 reported intra-day relative standard deviations (RSDs) of 4.6% to 8.4% and inter-day RSDs of 7.2% to 10.6%. rsc.org

The table below details the precision of the SPME-GC-MS/MS method.

Table 2: Repeatability and Reproducibility Data for OH-PAH Analysis

| Analyte | Within-Session Repeatability (CV%) | Inter-Session Repeatability (CV%) |

|---|---|---|

| 1-OH-Naphthalene | 2.5 - 3.0 | 2.4 - 3.9 |

| 2-OH-Naphthalene | 2.5 - 3.0 | 2.4 - 3.9 |

| 9-OH-Phenanthrene | 2.5 - 3.0 | 2.4 - 3.9 |

| 1-OH-Pyrene | 2.5 - 3.0 | 2.4 - 3.9 |

| 3-OH-Benzo[a]anthracene | 2.5 - 3.0 | 2.4 - 3.9 |

| 9-OH-Benzo[a]anthracene | 2.5 - 3.0 | 2.4 - 3.9 |

| 3-OH-Benzo[a]pyrene | 2.5 - 3.0 | 2.4 - 3.9 |

Data sourced from a high-throughput SPME-GC-MS/MS method. mdpi.com

Theoretical Frameworks for Deuterated Compounds in Mechanistic and Analytical Chemistry

Principles of Stable Isotope Labeling for Tracing Chemical and Biochemical Transformations

Stable isotope labeling is a powerful technique used to track the journey of molecules through complex chemical and biological systems. scbt.combitesizebio.com By replacing atoms with their heavier, non-radioactive isotopes, scientists can follow the labeled compound through a series of reactions, providing unparalleled insights into metabolic pathways and transformation processes. nih.govspringernature.com This method is crucial for understanding the dynamics of metabolic networks, including the origin of metabolites and their relative rates of production. nih.govnih.govnih.gov

9-Hydroxybenzopyrene-d11 is the labeled form of 9-Hydroxybenzopyrene, a metabolite of Benzopyrene (BaP). scbt.com Benzopyrene is a well-known carcinogenic polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products. scbt.com The study of its metabolism is critical to understanding its mechanism of toxicity. By using 9-Hydroxybenzopyrene-d11, researchers can introduce a known quantity of this metabolite into a biological system and trace its subsequent biochemical transformations. isotope.com The heavy isotope label allows it to be distinguished from the naturally occurring (unlabeled) metabolite, enabling precise tracking of its fate within cellular processes and metabolic pathways. scbt.comnih.gov This approach is fundamental in metabolomics and is essential for elucidating the complex pathways of xenobiotic metabolism. nih.govnih.gov

Utility of Deuteration in Understanding Reaction Mechanisms (Kinetic Isotope Effects)

The replacement of an atom with one of its isotopes can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises primarily from the difference in mass between the isotopes, which affects the vibrational frequencies of chemical bonds. wikipedia.org A bond to a heavier isotope, such as deuterium (B1214612), has a lower zero-point vibrational energy than a bond to a lighter isotope like hydrogen. Consequently, more energy is required to break a carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond, often resulting in a slower reaction rate when deuterium is substituted at a position where a bond is cleaved in the rate-determining step. wikipedia.orglibretexts.org

This principle is a cornerstone in the elucidation of reaction mechanisms. wikipedia.org By comparing the reaction rate of a deuterated compound (kH) with its non-deuterated counterpart (kL), scientists can calculate the KIE (kL/kH). A significant KIE (typically >2 for primary C-H/C-D effects) provides strong evidence that the C-H bond is broken during the rate-limiting step of the reaction. libretexts.org The study of KIEs can therefore help to map out the transition states and intermediates of a chemical process. wikipedia.org While the principles of KIE are widely applied in physical organic and biological chemistry, specific studies detailing the use of 9-Hydroxybenzopyrene-d11 to probe its own reaction mechanisms through the kinetic isotope effect are not prominently available in reviewed literature. However, the deuteration at 11 positions on the molecule provides a basis for such mechanistic studies should the need arise.

Enhancement of Signal Clarity and Reduction of Background Noise in Mass Spectrometry through Deuteration

In quantitative analytical chemistry, particularly in techniques involving mass spectrometry (MS), deuterated compounds like 9-Hydroxybenzopyrene-d11 serve an essential role as internal standards. aptochem.comtexilajournal.com The primary function of an internal standard is to correct for variability and potential analyte loss during sample preparation, as well as fluctuations during analysis by liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comresearchgate.net

The ideal internal standard has chemical and physical properties that are nearly identical to the analyte being measured. aptochem.com A stable isotope-labeled version of the analyte, such as 9-Hydroxybenzopyrene-d11 for the quantification of 9-Hydroxybenzopyrene, is considered the gold standard. aptochem.comscispace.com Because the deuterated standard has virtually the same chemical structure, it exhibits the same behavior during extraction, chromatography (co-elution), and ionization in the mass spectrometer's source. aptochem.comtexilajournal.com

Any variations caused by the sample matrix (the complex mixture of other compounds in the sample) that might suppress or enhance the ionization of the target analyte will affect the deuterated internal standard to the same degree. wuxiapptec.comchromatographyonline.com However, due to the mass difference imparted by the 11 deuterium atoms, the internal standard is detected at a different mass-to-charge (m/z) ratio from the analyte. aptochem.com For quantification, the ratio of the analyte's signal intensity to the internal standard's signal intensity is used. wuxiapptec.comlcms.cz This ratiometric measurement normalizes the data, compensating for variations in injection volume, sample loss, and ionization efficiency, thereby significantly improving the accuracy, precision, and robustness of the quantitative results. texilajournal.comscispace.comlcms.cz The substantial mass increase in 9-Hydroxybenzopyrene-d11 ensures its signal is well-separated from the natural isotopic distribution of the unlabeled analyte, preventing signal overlap and interference. aptochem.comcerilliant.com

Data Tables

Table 1: Chemical Properties of 9-Hydroxybenzopyrene-d11

| Property | Value | Source |

|---|---|---|

| Catalogue Number | AR-B01365 | axios-research.com |

| CAS Number | 1246818-35-8 | axios-research.com |

| Molecular Formula | C₂₀HOD₁₁ | axios-research.com |

| Molecular Weight | 279.38 | axios-research.com |

| Category | Stable Isotopes, Metabolites | axios-research.com |

Table 2: Advantages of Using Deuterated Internal Standards in Mass Spectrometry

| Advantage | Description | Sources |

|---|---|---|

| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by co-eluting compounds from the sample matrix. | wuxiapptec.comchromatographyonline.com |

| Correction for Sample Preparation Variability | Accounts for analyte loss during extraction, dilution, and reconstitution steps. | wuxiapptec.comlcms.cz |

| Correction for Instrumental Variability | Normalizes for fluctuations in injection volume, chromatographic separation, and mass spectrometer response. | aptochem.comwuxiapptec.comannlabmed.org |

| Improved Accuracy and Precision | Ratiometric quantification leads to more reliable and reproducible measurements of analyte concentration. | texilajournal.comscispace.comlcms.cz |

| High Specificity | The mass difference allows clear differentiation between the analyte and the standard, avoiding signal interference. | aptochem.comcerilliant.com |

| Co-elution with Analyte | Near-identical chemical properties ensure it behaves like the analyte during chromatographic separation. | aptochem.comtexilajournal.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 9-Hydroxybenzopyrene-d11 |

| 9-Hydroxybenzopyrene |

| Benzopyrene |

| Deuterium |

Q & A

Q. What are the key analytical methods for quantifying 9-Hydroxy Benzopyrene-d11 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity for isotope-labeled compounds. Deuterated analogs like this compound are used as internal standards to correct for matrix effects and ionization efficiency variations. Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from complex biological samples (e.g., plasma, urine). Calibration curves should be validated for linearity (R² ≥ 0.99) and accuracy (85–115% recovery) across the expected concentration range .

Q. How is this compound synthesized, and what purity standards are required for research use?

Synthesis involves deuterium substitution at specific positions in the benzopyrene structure, often via catalytic exchange reactions or custom organic synthesis. Purity standards for research-grade this compound typically require ≥98% chemical purity (verified by HPLC or NMR) and isotopic enrichment ≥99% (confirmed by high-resolution mass spectrometry). Impurities such as non-deuterated analogs or oxidation byproducts must be minimized to avoid interference in metabolic studies .

Q. What are the primary applications of this compound in toxicology research?

This compound serves as a stable isotope-labeled internal standard in mass spectrometry to quantify the non-deuterated parent compound, 9-Hydroxy Benzopyrene, in exposure studies. It is critical for assessing metabolic activation pathways of benzo[a]pyrene (BaP), a carcinogen linked to DNA adduct formation. Applications include dose-response modeling, biomarker validation, and comparative studies of metabolic enzyme activity (e.g., CYP1A1/1B1) .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic activation data when using this compound?

Data inconsistencies may arise from isotopic effects or matrix interferences. To resolve this:

- Isotopic Effect Mitigation: Validate deuterated analogs against non-labeled standards under identical experimental conditions (e.g., pH, temperature) to confirm kinetic equivalence.

- Matrix Normalization: Use isotopically labeled internal standards in parallel with deuterated analogs to account for ionization suppression/enhancement.

- Cross-Validation: Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS) and replicate experiments with independent cell lines or animal models .

Q. What experimental design considerations are critical for in vitro studies using this compound?

- Dose Optimization: Conduct pilot studies to determine the linear range of detection, avoiding saturation of metabolic enzymes or detectors.

- Control Groups: Include negative controls (vehicle-only) and positive controls (e.g., BaP-treated samples) to benchmark metabolic activity.

- Time-Course Analysis: Track metabolite formation at multiple time points to capture dynamic enzymatic processes (e.g., CYP-mediated hydroxylation).

- Cell Line Selection: Use models with well-characterized CYP450 expression (e.g., HepG2 for liver metabolism) to ensure reproducibility .

Q. How does this compound improve the resolution of benzo[a]pyrene metabolic pathways in vivo?

Deuterated analogs enable precise tracking of phase I and II metabolism via isotopic tracing. For example:

- Phase I: LC-MS/MS can distinguish between deuterated and non-deuterated hydroxylated metabolites, clarifying competing oxidation pathways.

- Phase II: Quantify glucuronide or sulfate conjugates to study detoxification efficiency.

- Tissue Distribution: Use accelerator mass spectrometry (AMS) or autoradiography with radiolabeled analogs to map tissue-specific bioaccumulation .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage: Keep lyophilized powder at ≤ -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

- Reconstitution: Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange and degradation.

- Quality Checks: Regularly verify purity via UV-Vis spectroscopy (absorption maxima ~254 nm for benzopyrene derivatives) and monitor for precipitate formation in stock solutions .

Data Interpretation and Methodological Challenges

Q. How can researchers differentiate between artifactual and genuine signals in this compound assays?

- Blank Subtraction: Analyze solvent-only and matrix-only samples to identify background noise.

- Isotope Dilution: Spike samples with known quantities of deuterated and non-deuterated standards to validate recovery rates.

- Fragmentation Patterns: Use MS/MS spectral libraries to confirm compound identity and rule out isobaric interferences .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

- Nonlinear Regression: Fit data to Hill or logistic models to estimate EC50/IC50 values.

- Bootstrap Resampling: Assess confidence intervals for small-sample datasets.

- Multivariate Analysis: Apply principal component analysis (PCA) to disentangle correlated variables (e.g., metabolite levels vs. enzyme activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.